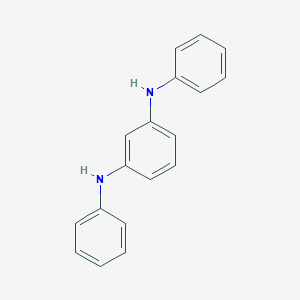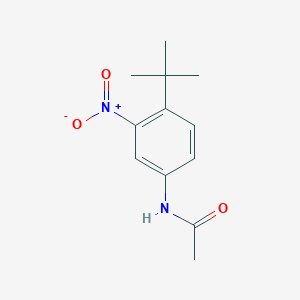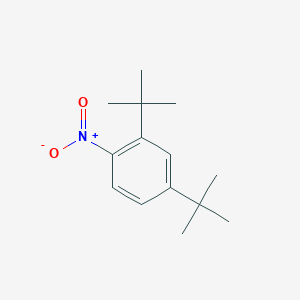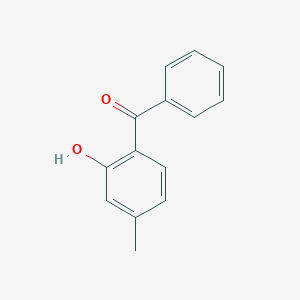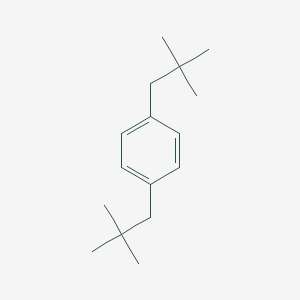
1,4-Bis(2,2-dimethylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2,2-dimethylpropyl)benzene, also known as tetramethyldihydroindenoindene (TMDHI), is a chemical compound that has been widely used in scientific research due to its unique properties. TMDHI is a rigid and bulky molecule that can be used as a building block for the synthesis of various materials.
Mécanisme D'action
The mechanism of action of TMDHI is not fully understood. However, it has been suggested that TMDHI can interact with biological molecules, such as proteins and nucleic acids, through π-π stacking interactions. TMDHI has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
TMDHI has been shown to have low toxicity in vitro and in vivo. However, TMDHI can accumulate in the liver and spleen, which may affect their functions. TMDHI has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMDHI in lab experiments is its unique properties, such as its rigidity and bulkiness, which can lead to the synthesis of novel materials. However, TMDHI is not readily available commercially, and its synthesis requires multiple steps, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for the use of TMDHI in scientific research. One direction is the synthesis of novel materials using TMDHI as a building block. Another direction is the synthesis of metal complexes using TMDHI as a ligand. In medicinal chemistry, TMDHI can be used as a scaffold for the synthesis of potential drugs. Furthermore, the mechanism of action of TMDHI can be further investigated to understand its interactions with biological molecules.
Méthodes De Synthèse
TMDHI can be synthesized through a three-step process. The first step involves the reaction of 2,6-diisopropylphenol with formaldehyde to produce 2,6-bis(2,2-dimethylpropyl)phenol. The second step involves the reaction of 2,6-bis(2,2-dimethylpropyl)phenol with paraformaldehyde to produce 1,4-bis(2,2-dimethylpropyl)benzene. The final step involves the reduction of 1,4-bis(2,2-dimethylpropyl)benzene using sodium borohydride to produce TMDHI.
Applications De Recherche Scientifique
TMDHI has been used in various scientific research fields, including organic chemistry, materials science, and medicinal chemistry. TMDHI can be used as a building block for the synthesis of various materials, such as polymers, dendrimers, and liquid crystals. TMDHI has also been used as a ligand for the synthesis of metal complexes. In medicinal chemistry, TMDHI has been used as a scaffold for the synthesis of potential anticancer agents.
Propriétés
Numéro CAS |
1020-87-7 |
|---|---|
Nom du produit |
1,4-Bis(2,2-dimethylpropyl)benzene |
Formule moléculaire |
C16H26 |
Poids moléculaire |
218.38 g/mol |
Nom IUPAC |
1,4-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H26/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
Clé InChI |
HGOYQFVDLBZLGZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
SMILES canonique |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
Autres numéros CAS |
1020-87-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






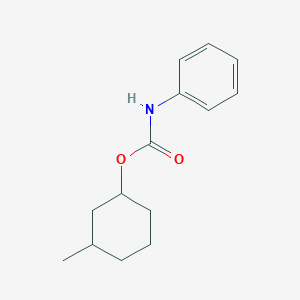
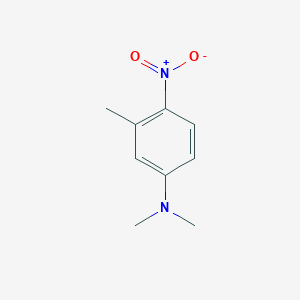


![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
